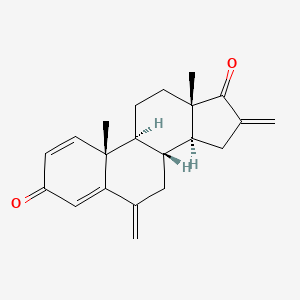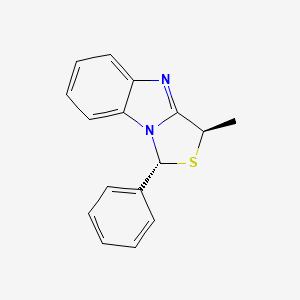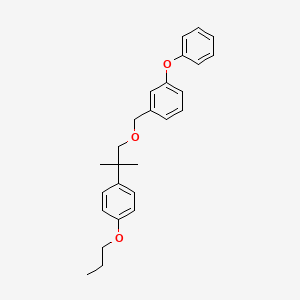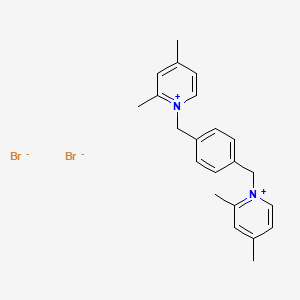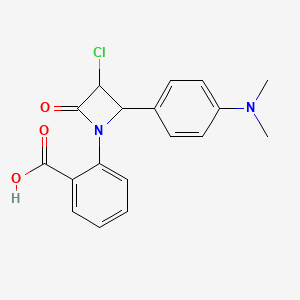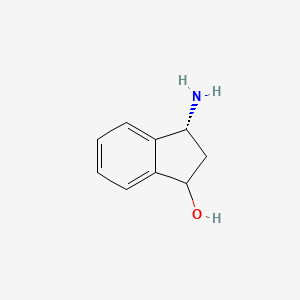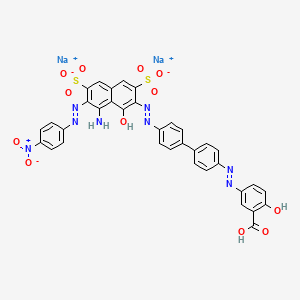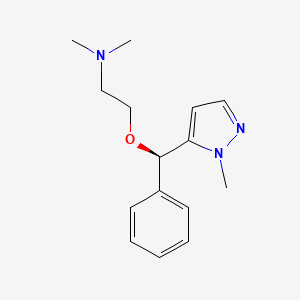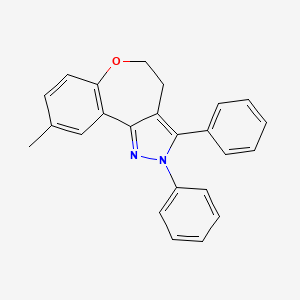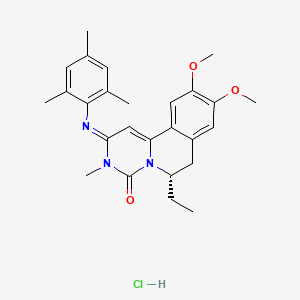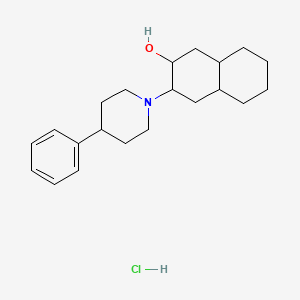
(+-)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride is a chemical compound that features a unique structure combining a decalin ring system with a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride typically involves the formation of the decalin ring system followed by the introduction of the phenylpiperidine group. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and rigorous quality control measures ensures the production of a compound with the desired chemical properties and purity.
Chemical Reactions Analysis
Types of Reactions
(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and substituted piperidine compounds.
Scientific Research Applications
(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A base structure for various opioids, such as pethidine and loperamide.
2,5-Disubstituted Piperidines: Enantiomerically enriched compounds with similar structural features.
Uniqueness
(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride is unique due to its combination of a decalin ring system with a phenylpiperidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
120447-58-7 |
|---|---|
Molecular Formula |
C21H32ClNO |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-(4-phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C21H31NO.ClH/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16;/h1-3,6-7,17-21,23H,4-5,8-15H2;1H |
InChI Key |
VAGHMSOZFYNAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C(CC2C1)N3CCC(CC3)C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



